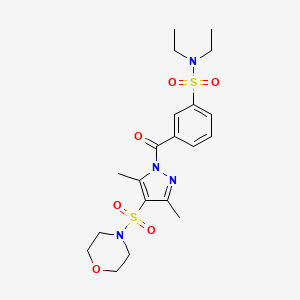
3-(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with morpholine and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The morpholine and sulfonamide groups are then introduced through subsequent reactions. Common reagents used in these steps include sulfonyl chlorides, morpholine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. The presence of the morpholine group suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for various functionalizations, making it suitable for a range of applications.
作用機序
The mechanism of action of 3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine group can enhance the compound’s binding affinity to these targets, leading to more potent effects.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide, are known for their antibacterial properties.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives are used in various applications, including as solvents and intermediates in organic synthesis.
Pyrazole Derivatives: Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
What sets 3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE apart is its combination of functional groups, which provides a unique set of properties. The presence of both morpholine and sulfonamide groups in the same molecule allows for diverse interactions with biological targets, making it a promising candidate for further research.
特性
分子式 |
C20H28N4O6S2 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
3-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N4O6S2/c1-5-22(6-2)31(26,27)18-9-7-8-17(14-18)20(25)24-16(4)19(15(3)21-24)32(28,29)23-10-12-30-13-11-23/h7-9,14H,5-6,10-13H2,1-4H3 |
InChIキー |
CNOIABXTACVEOI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14971942.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14971944.png)


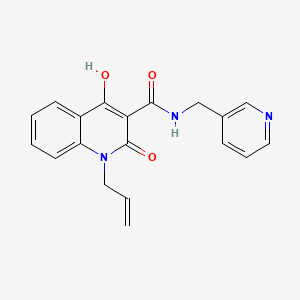
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B14971968.png)
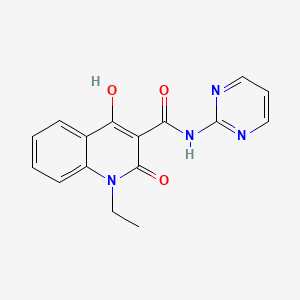
![N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide](/img/structure/B14971977.png)
![5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14971980.png)
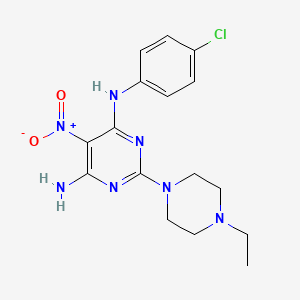
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14971997.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14972005.png)
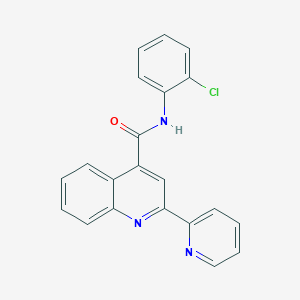
![4-ethoxy-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972017.png)
